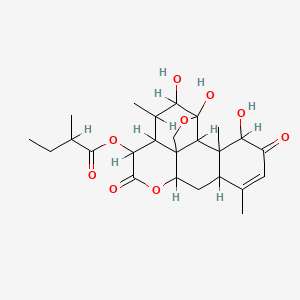

Ailanthinone

Description

Contextualization within Quassinoid Natural Products

Ailanthinone belongs to the quassinoid class of natural products, which are structurally complex, highly oxygenated triterpenes primarily found in plants of the Simaroubaceae family. rsc.orgrsc.org Quassinoids are characterized by a degraded triterpene skeleton, and based on the number of carbon atoms, they are categorized into various types such as C18, C19, C20, C22, C25, and C26. rsc.org this compound is a typical C20 quassinoid, isolated from plants such as Ailanthus altissima, commonly known as the "Tree of Heaven". youtube.comresearchgate.net The intricate structure of these compounds has made them a focal point for phytochemical and pharmacological studies, with research highlighting a wide array of biological activities, including antitumor, antimalarial, and antiviral properties. rsc.orgscirp.orgorganicchemistrydata.org

Historical Overview of Research Trajectories

Research into this compound and related quassinoids has evolved significantly over the years. Initially isolated and identified from plant extracts, early studies focused on characterizing their chemical structures and cataloging their presence in various species of the Simaroubaceae family. rsc.orgresearchgate.net As laboratory techniques advanced, the focus shifted towards understanding the biological activities of these compounds. This compound, alongside its close relative ailanthone (B197834), was identified as a potent bioactive molecule. researchgate.netnih.gov Scientific investigations have since explored its potential applications in medicine and agriculture, leading to a wealth of studies on its anticancer, antimalarial, antiviral, herbicidal, and insecticidal properties. organicchemistrydata.orgnih.govnih.gov More recent research has ventured into the semi-synthesis of this compound derivatives to enhance its biological efficacy and explore structure-activity relationships.

Properties

CAS No. |

53683-73-1 |

|---|---|

Molecular Formula |

C25H34O9 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 2-methylbutanoate |

InChI |

InChI=1S/C25H34O9/c1-6-10(2)20(29)34-17-16-12(4)18(27)25(31)22-23(5)13(11(3)7-14(26)19(23)28)8-15(33-21(17)30)24(16,22)9-32-25/h7,10,12-13,15-19,22,27-28,31H,6,8-9H2,1-5H3 |

InChI Key |

GCIFFNDSOLTCAI-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |

Other CAS No. |

53683-73-1 |

Synonyms |

ailanthinone |

Origin of Product |

United States |

Biological Activities of Ailanthinone

Anticancer Properties

This compound has demonstrated significant antitumor effects across a variety of cancer cell lines. scirp.orgnih.gov Research has shown that it can inhibit cell proliferation and induce apoptosis (programmed cell death) in cancers such as breast, lung, and colorectal cancer. nih.gov For instance, in MCF-7 breast cancer cells, this compound treatment was found to promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. In colorectal cancer cells, it has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. The compound's ability to modulate microRNAs also contributes to its anticancer activity. scirp.orgnih.gov

| Cancer Type | Cell Line | Observed Effects | References |

|---|---|---|---|

| Breast Cancer | MCF-7 | Inhibited proliferation, induced apoptosis, upregulated Bax, downregulated Bcl-2. | nih.gov |

| Breast Cancer | MDA-MB-231 | Inhibited proliferation, migration, and invasion; induced apoptosis. | nih.gov |

| Lung Cancer | A549 | Promoted apoptosis and autophagy by upregulating miR-195. | nih.gov |

| Colorectal Cancer | HCT116 & SW620 | Inhibited proliferation and metastasis, induced G2 phase cell cycle arrest and apoptosis via PI3K/AKT pathway inhibition. | |

| Vestibular Schwannoma | VS cells | Inhibited proliferation and promoted apoptosis in a dose-dependent manner. | nih.gov |

Antimalarial Properties

This compound has shown potent antimalarial activity, particularly against the parasite Plasmodium falciparum, which is responsible for the most severe form of malaria. organicchemistrydata.org Its efficacy extends to multidrug-resistant strains of the parasite, making it a compelling candidate for further research in the global effort against malaria. organicchemistrydata.org The proposed mechanism of action involves the inhibition of parasite protein synthesis, which disrupts regular ribosomal functions within the parasite. organicchemistrydata.org Studies have compared its activity against various P. falciparum clones, demonstrating that its potency is significant and retained even in derivatives.

Antiviral Properties

The antiviral potential of this compound has been investigated, with notable activity against certain plant viruses. youtube.comnih.gov Research has demonstrated its efficacy against the Rice Stripe Virus (RSV), a devastating pathogen in rice crops. youtube.comnih.gov this compound exhibits a dose-dependent inhibitory effect on the expression of several RSV protein-encoding genes, thereby hindering viral replication in infected plants. youtube.comnih.gov It has also been shown to inhibit the expression and systematic spread of the Tobacco Mosaic Virus (TMV). nih.gov These findings suggest that this compound could serve as a lead structure for developing new antiviral agents for agricultural use. youtube.com

Herbicidal Properties

This compound is a potent phytotoxic compound, exhibiting significant herbicidal activity. It is one of the primary allelopathic agents in Ailanthus altissima, contributing to the tree's invasive nature by inhibiting the growth of competing plants. Laboratory and greenhouse studies have shown that this compound can inhibit seed germination and plant growth at low concentrations. For example, it effectively inhibits the growth of model species like garden cress (Lepidium sativum) and radish (Raphanus sativus). Its potent post-emergence herbicidal activity, coupled with its rapid biodegradation in soil by microorganisms, suggests its potential for development as a natural-product herbicide.

| Test Species | Effect | Effective Concentration | References |

|---|---|---|---|

| Garden Cress (Lepidium sativum) | 50% inhibition of radicle elongation | 0.7 ml/L | |

| Garden Cress & Radish (Raphanus sativus) | 80-90% growth inhibition in paper and soil | 7.5 mg L-1 | |

| Various Weeds & Crops | Complete mortality in 5 of 7 species tested (post-emergence) | 0.5 kg/ha |

Insecticidal Properties

In addition to its other biological activities, this compound and related quassinoids possess insecticidal and antifeedant properties. Extracts from Ailanthus altissima containing these compounds have shown efficacy against various insect pests. For example, these extracts demonstrate strong antifeeding activity and significant insecticidal effects on the larvae of the gypsy moth (Lymantria dispar), a major defoliating pest. Ailanthone (B197834), a related quassinoid, has been found to be effective against the aphid Acyrtosiphon pisum. This suggests the potential of using this compound as a component in the development of botanical insecticides.

Chemical Synthesis and Derivatives

Total Synthesis Approaches

The total synthesis of complex natural products like quassinoids is a significant challenge in organic chemistry. These molecules feature highly oxidized and stereochemically dense scaffolds that require sophisticated and lengthy synthetic routes. As of now, a complete total synthesis of this compound has not been prominently reported in the scientific literature, highlighting the formidable synthetic hurdles that its intricate structure presents to chemists.

Molecular Mechanisms of Antimalarial Action

Semi-synthetic Analogs

To overcome the limitations of natural scarcity and to improve the compound's properties, researchers have focused on creating semi-synthetic analogs of this compound. A notable area of this research involves the regioselective modification of the this compound structure. For example, scientists have successfully synthesized a series of 1-hydroxyl derivatives, including esters, carbonates, carbamates, and sulfonates. This one-step modification was achieved without the need for complex protection-deprotection strategies. The evaluation of these analogs revealed that the potent antimalarial activity of the parent compound was significantly retained, paving the way for the development of derivatives with potentially improved biological availability and efficacy.

Modern Extraction Technologies

Subcritical Water Extraction

Subcritical water extraction (SBWE) is an environmentally conscious "green" extraction technique that utilizes water at elevated temperatures and pressures, yet below its critical point. A distinctive feature of subcritical water is its dramatically reduced polarity as temperature increases, enabling it to behave similarly to organic solvents like methanol (B129727) or ethanol. This tunable property allows for selective extraction, where more polar compounds can be extracted at lower temperatures, and less polar compounds at higher temperatures. While direct studies on this compound using SBWE are not extensively detailed, the method has been explored for the extraction of various natural products, including terpenes, a broad class to which quassinoids belong. The optimal temperature range for SBWE of natural products typically falls between 130 and 240 °C.

Advanced Purification and Separation Strategies

Following initial extraction, advanced purification and separation strategies are essential to obtain pure this compound from complex plant extracts. Preparative thin-layer chromatography (TLC) has been employed for the purification of crude materials containing this compound.

Chromatographic Techniques for this compound Isolation

Chromatographic methods are indispensable for the isolation and purification of this compound due to its structural complexity and the presence of numerous co-occurring compounds in plant extracts.

Membrane Processing and Adsorption Technologies

Biosynthetic Pathways of Quassinoids Relevant to this compound

Quassinoids are characterized by their origin from triterpenoid (B12794562) precursors, undergoing extensive degradation and rearrangement to form their distinctive molecular structures neist.res.inwikipedia.org.

Triterpene Origin from Precursor Pathways

The biosynthesis of quassinoids commences with triterpenoids, which are themselves derived from the mevalonate (B85504) (MVA) pathway wikipedia.org. This fundamental metabolic pathway in plants converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon (C5) building blocks of terpenoids. These C5 units condense to form farnesyl pyrophosphate (FPP), a C15 intermediate .

FPP then undergoes dimerization to yield squalene, a C30 hydrocarbon. Squalene is subsequently oxidized to 2,3-oxidosqualene (B107256). The cyclization of 2,3-oxidosqualene is a pivotal step, catalyzed by oxidosqualene cyclases (OSCs), leading to the formation of specific tetracyclic triterpenoids. For quassinoids, the biogenetic origin is primarily linked to the oxidative degradation of tetracyclic tirucallane (B1253836) triterpenes, such as apo-euphol or its 20α-isomer apo-tirucallol ebi.ac.uk. Experimental verification of this triterpenoid biogenetic pathway has been achieved using labeled mevalonate precursors .

In Ailanthus altissima, the first committed step in quassinoid biosynthesis involves an oxidosqualene cyclase (AaOSC2), which is related to tirucalla-7,24-dien-3β-ol synthase. This enzyme catalyzes the formation of the protolimonoid melianol (B1676181), a crucial intermediate that signifies the shared evolutionary origin between quassinoids and limonoids nih.govfoodb.canih.gov.

Enzymatic Steps in Quassinoid Formation

The transformation of triterpenoid precursors into the characteristic quassinoid skeleton involves a series of complex enzymatic reactions. In Ailanthus altissima, the initial steps identified are catalyzed by specific enzymes:

Oxidosqualene cyclase (AaTS or AaOSC2) : This enzyme is responsible for the cyclization of 2,3-oxidosqualene, leading to the formation of tirucalla-7,24-dien-3β-ol, which subsequently undergoes further modifications to yield the protolimonoid melianol nih.govfoodb.ca.

Cytochrome P450 monooxygenases (AaCYP71CD4 and AaCYP71BQ17) : These two enzymes act in concert with the oxidosqualene cyclase to produce melianol nih.govfoodb.ca.

Following these initial steps, the biosynthesis of quassinoids involves extensive oxidative degradation, reduction, and rearrangement reactions that convert the C30 triterpene skeleton into the C20 decanortriterpenoid structure characteristic of this compound neist.res.inwikipedia.org. Key enzymatic classes involved in these transformations include:

Cytochrome P450 enzymes : These are crucial for various oxidation steps throughout the pathway.

Oxidoreductases : These enzymes catalyze reduction reactions, contributing to the structural modifications.

Isomerases : These enzymes facilitate rearrangement reactions, leading to the complex skeletal features of quassinoids.

The precise sequence and specific enzymes involved in the complete conversion of melianol to this compound and other quassinoids are areas of ongoing research, highlighting the complexity of specialized plant metabolism.

Apoptosis Induction and Cell Cycle Modulation

Direct, detailed mechanistic data specifically elucidating this compound's role in apoptosis induction and cell cycle modulation is limited in current research. While this compound is recognized as a quassinoid with general cytotoxic and antitumor properties, specific pathways and molecular targets for its effects on apoptosis and cell cycle arrest have not been extensively detailed for this particular compound in the reviewed literature. Related quassinoids, such as glaucarubinone, have shown abilities to upregulate apoptosis and arrest cells in cell cycle stages, but these findings are not directly attributed to this compound's specific mechanism. sysrevpharm.orgbiocrick.com

Inhibition of Cell Migration and Invasion

This compound has demonstrated the ability to suppress cell migration and invasion in certain cancer cell lines. Studies have shown that this compound, along with glaucarubinone, can inhibit the migration of DLD1 and HCT116 colorectal cancer cells. This inhibitory effect was observed within the nanomolar (nM) concentration range. jst.go.jp

Table 1: Inhibition of Cell Migration by this compound

| Compound | Cell Lines Affected | Effect on Migration/Invasion | Concentration Range | Reference |

| This compound | DLD1, HCT116 (colorectal cancer cells) | Suppressed migration and invasion | nM concentration range | jst.go.jp |

Mechanistic Pathways of Anticancer Action

This compound's inhibitory effects on cell migration and invasion are associated with specific molecular alterations.

Specific research detailing this compound's direct inhibition of the Hsp90 co-chaperone p23 is not widely reported. The Hsp90-p23 interaction is a known target for anticancer agents, with some natural products, such as ailanthone (B197834) (a related but distinct quassinoid), shown to bind to p23 and disrupt its interaction with Hsp90, leading to the degradation of client proteins. nih.govnih.govcansa.org.zaembopress.orgmdpi.com However, these specific mechanistic insights are attributed to ailanthone, not this compound.

Direct evidence for this compound's modulation of specific microRNAs (e.g., miR-21, miR-126, miR-148a, miR-195, miR-449a) is not extensively documented. MicroRNAs play crucial roles in regulating gene expression and are often dysregulated in cancer, influencing processes like proliferation, apoptosis, migration, and invasion. nih.govacs.orgnih.gov While some quassinoids derived from Ailanthus altissima have been reported to modulate these microRNAs, these findings are primarily linked to ailanthone, not this compound. researchgate.net

Specific data on this compound's direct role in the downregulation of the serine biosynthetic pathway is not prominently featured in the reviewed scientific literature. The serine biosynthetic pathway is critical for cancer cell proliferation, and its downregulation can inhibit tumor growth. nih.govijbs.comfrontiersin.org Studies have shown that ailanthone, a related compound, can significantly downregulate the serine biosynthetic pathway in osteosarcoma cells by reducing the levels of key enzymes such as PHGDH, PSAT1, and PSPH. nih.gov However, this specific mechanism has not been detailed for this compound.

Table 2: Molecular Mechanisms of this compound's Anticancer Action

| Mechanistic Pathway | Effect of this compound | Associated Molecular Changes | Reference |

| Inhibition of Cell Migration and Invasion | Suppresses migration and invasion in colorectal cancer cells | Decreases β-catenin protein levels; inhibits hypoxia-inducible factor-1α (HIF-1α) and p21-activated kinase 1 (PAK1) activity | jst.go.jpdokumen.pub |

PI3K/AKT Signaling Pathway Modulation

Research indicates that quassinoids, including this compound, may influence cellular signaling pathways. This compound, a structural analogue of glaucarubinone, has been observed to suppress colorectal cancer (CRC) cells. nih.gov The PI3K/AKT pathway is a crucial regulator of cancer cell survival, and its inhibition can lead to antiproliferative effects. researchgate.netnih.govnih.gov While direct, isolated studies specifically detailing this compound's precise modulation of the PI3K/AKT pathway are limited in the provided literature, its association with the suppression of cancer cells, where the PI3K/AKT pathway is implicated, suggests a potential role in this mechanism. nih.gov Other quassinoids, such as ailanthone, have been shown to suppress the PI3K/AKT pathway in tongue squamous cell carcinoma cells, leading to apoptosis.

Anti-inflammatory Research

This compound, as a prominent quassinoid, is recognized for its anti-inflammatory properties. researchgate.netoncotarget.comnih.gov Extracts of Ailanthus excelsa stem bark, which contain this compound, have demonstrated significant anti-inflammatory activity. These extracts have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory processes. Furthermore, they can reduce the transcription of various proinflammatory mediators and hinder the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory responses. While these mechanisms are often attributed to the complex mixture of compounds within the extracts, this compound's presence suggests its contribution to these observed anti-inflammatory effects.

Antiviral Studies

Quassinoids, including this compound, are known for their antiviral activities. cenmed.comnih.govresearchgate.netnih.gov The Simaroubaceae family, from which this compound is derived, is characterized by the presence of these metabolites that exhibit a wide spectrum of biological activities, including antiviral effects. nih.gov While detailed specific studies focusing solely on this compound's antiviral mechanisms are less prevalent in the provided information, other quassinoids from Ailanthus altissima, such as ailanthone, have been extensively studied for their potent antiviral effects. Ailanthone has shown significant inhibitory effects against the Rice Stripe Virus (RSV) in both Nicotiana benthamiana plants and rice protoplasts, by influencing coding gene expression and protein accumulation. It also exhibited a dose-dependent inhibitory effect on RSV NSvc3 expression and suppressed the expression of seven RSV protein-encoding genes. The general classification of this compound as a quassinoid suggests its potential involvement in antiviral mechanisms, though specific direct data for this compound itself are less detailed than for its analogue, ailanthone.

Table 1: Antiviral Activity of Ailanthone (a related Quassinoid)

| Virus Type | Target Organism/Cell Line | Key Findings (Ailanthone) | Reference |

| Rice Stripe Virus (RSV) | Nicotiana benthamiana plants, Rice protoplasts | Significant inhibitory effect on multiplication, dose-dependent inhibition of NSvc3 expression, potent inhibition of seven RSV protein-encoding genes (NS3, NSvc3, NS4, NSvc4 most affected). | |

| Tobacco Mosaic Virus (TMV) | Tobacco plant system | Major active component among quassinoids for antiviral activity. |

Insecticidal, Antifeedant, and Herbicidal Investigations

This compound is a recognized phytotoxin and contributes to the insecticidal, antifeedant, and herbicidal activities observed in Ailanthus altissima extracts. cenmed.comnih.govresearchgate.netnih.gov It is one of the quassinoid derivatives isolated from A. altissima root extracts that exhibit allelopathic activity, affecting seed germination and radicle growth in various test species. nih.gov While ailanthone is often highlighted as the compound with the greatest inhibitory activity in herbicidal assays, this compound is consistently identified as an active component. nih.govcenmed.com

In terms of insecticidal and antifeedant properties, quassinoids, including this compound, are responsible for altering feeding behavior and regulating insect growth. nih.gov Extracts containing this compound from A. altissima bark and leaves have demonstrated strong antifeeding activity and significant insecticidal effects against pests like the gypsy moth (Lymantria dispar) larvae. Studies have shown that these extracts can lead to high mortality rates and reduced leaf consumption in target insects.

Table 2: Herbicidal and Antifeedant Activities of Ailanthus altissima Extracts (containing this compound and other Quassinoids)

| Activity Type | Target Species | Key Findings | Reference |

| Herbicidal (Allelopathic) | Radish (Raphanus sativus), Garden cress (Lepidium sativum), Purslane (Portulaca oleracea) | Dose-dependent inhibition on germination and radicle growth. Radish seeds were most sensitive. | nih.gov |

| Herbicidal (Pre-emergence) | Various weeds | Significant pre-emergence activity, correlated with quassinoid concentration. | |

| Antifeedant | Gypsy moth (Lymantria dispar) larvae | Strong antifeeding activity, reduced leaf consumption (e.g., 5.03% after 24h for bark extract). | |

| Insecticidal | Gypsy moth (Lymantria dispar) larvae | Significant insecticidal effects, increased larval mortality (e.g., 40.0-57.50% after 48h for bark extract). | |

| Insecticidal | Aphid (Acyrtosiphon pisum) | High mortality rate (attributed to ailanthone, a related quassinoid). |

Amebicidal and Antiparasitic Research

This compound is a well-recognized bioactive metabolite within the Simaroubaceae family, exhibiting potent antiparasitic and amebicidal effects. nih.govresearchgate.netoncotarget.comnih.gov It is considered a main therapeutic constituent for addressing conditions such as dysentery (both amebic and bacterial), diarrhea, intestinal worms, and other internal parasites. oncotarget.com

Specifically, this compound, along with other quassinoids like glaucarubinone, has demonstrated anthelmintic activity. Studies on Simarouba berteroana extracts, rich in quassinoids including this compound, have shown significant in vitro anthelmintic activity, including lethality against third-stage larvae of Haemonchus contortus. Ailanthus has also been identified as an effective anti-protozoa agent for amebiasis and giardiasis, and it can inhibit pinworms. Its antimalarial activity has also been noted, with this compound being one of the compounds with antiplasmodial activity, although concerns about selective index for clinical use have been raised for some quassinoids. nih.gov

Table 3: Amebicidal and Antiparasitic Activities of this compound and related Quassinoids

| Activity Type | Target Organism/Condition | Key Findings | Reference |

| Anthelmintic | Haemonchus contortus (third-stage larvae) | Lethality demonstrated by quassinoids including this compound. | |

| Amebicidal | Amebiasis, bacterial dysentery | Considered a main therapeutic constituent. | oncotarget.com |

| Anti-protozoa | Giardiasis, pinworms | Effective agent against these protozoa. | |

| Antimalarial | Plasmodium falciparum | This compound exhibits antiplasmodial activity. | nih.gov |

Antioxidant Capacity Assessment

While Ailanthus plant extracts generally exhibit antioxidant activity, specific detailed research on the isolated chemical compound this compound's direct antioxidant capacity is less extensively documented compared to other compounds or whole extracts. Extracts from various parts of Ailanthus altissima, including flowers, leaves, and stem bark, have shown strong in vitro antioxidant activity in assays such as ABTS, DPPH, CUPRAC, and FRAP. These activities are often correlated with the presence of phenolic compounds, flavonoids, and other isolated compounds within the extracts. For instance, Ailanthus excelsa stem bark extracts and fractions, which contain this compound, have demonstrated antioxidant potential. However, the specific contribution and quantitative data for isolated this compound's antioxidant capacity are not clearly delineated in the provided search results.

Synthetic Chemistry and Structure Activity Relationships Sar of Ailanthinone and Its Analogs

Synthetic Chemistry of Ailanthinone and its Analogs

The natural scarcity of this compound, coupled with its promising antimalarial activity, underscores the importance of developing efficient synthetic and semi-synthetic routes to access the compound and its derivatives. This compound is a structurally intricate natural product.

One notable advancement in the synthetic chemistry of this compound involves the regioselective modification of its hydroxyl groups. Researchers have reported the highly selective synthesis of 1-hydroxyl derivatives of this compound, encompassing ester, carbonate, carbamate, and sulfonate derivatives. A key feature of this synthetic approach is a one-step regioselective modification of the 1-hydroxyl group, which is favored over the other hydroxyl groups at C12 and C13. This is achieved through direct reaction with acyl or sulfonyl chlorides in the presence of a tertiary amine base, circumventing the need for complex protection-deprotection steps. This methodology is critical for creating a diverse library of analogs for SAR studies.

Beyond these specific modifications, the broader field of quassinoid synthesis, including total synthesis, has been explored for related compounds such as chaparrinone, glaucarubolone, and glaucarubinone. These efforts highlight the significant challenges associated with constructing the complex polycyclic frameworks characteristic of quassinoids. Such synthetic endeavors are crucial for overcoming the limitations of natural availability and for enabling the systematic exploration of SAR.

Structure-Activity Relationships (SAR) of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, providing insights into how specific chemical features of a molecule relate to its biological activity. For this compound, understanding its SAR is vital for optimizing its antimalarial potency and improving other pharmacological properties, such as solubility.

This compound exhibits exceptional in vitro antimalarial activity, with an IC50 of approximately 2.8 ng/mL against the chloroquine-resistant Plasmodium falciparum W2 strain. Furthermore, it retains potent activity against the multidrug-resistant TM91C235 strain, with an IC50 of 4.3 ng/mL. These activities are comparable to or even surpass those of established antimalarial drugs like chloroquine. The presumed mechanism of action of this compound involves disrupting ribosomal functions by inhibiting parasite protein synthesis.

Experimental SAR studies, particularly those focusing on modifications at the 1-hydroxyl group, have provided crucial insights:

Impact of 1-Hydroxyl Group Modification : The modification of the 1-hydroxyl group significantly alters the antimalarial activities of this compound derivatives. The 1-hydroxyl group appears to play a critical role in the observed antimalarial activity and is important for SAR studies.

Effect of Acyl Group Size : Derivatives with smaller acyl groups at the C-1 position generally exhibit better retention of antimalarial activity compared to the parent this compound. For instance, 1-Acetyl this compound and 1-Isobutoxycarbonyl this compound showed IC50 values in the low nanogram per milliliter range against various P. falciparum strains, demonstrating retained potency.

Deleterious Modifications : Conversely, the introduction of sulfonyl or carbamoyl (B1232498) groups at the C-1 position was observed to be detrimental to antimalarial activities. For example, 1-Piperdinylcarbonyl this compound and 1-P-Bromphenylsulfonyl this compound showed significantly higher IC50 values, indicating a substantial loss of activity.

Importance of Rigid Conformation : The opening of the hemiketal ring between the C-12 ketone and the C-20 hydroxyl group, followed by functionalization of the C-20 hydroxyl group, is deleterious to antimalarial activities. This suggests that the rigid cyclic conformation of the this compound skeleton is likely an essential feature for its potent activity.

The following table summarizes the in vitro antimalarial bioassay data for this compound and selected 1-hydroxyl modified derivatives against different Plasmodium falciparum strains:

Table 1: In Vitro Antimalarial Activity of this compound and 1-Hydroxyl Modified Derivatives

| No. | Compound | D6 Strain IC50 (ng/mL) | W2 Strain IC50 (ng/mL) | TM91C235 Strain IC50 (ng/mL) |

| 1 | Chloroquine | 3.5 | 121.3 | 34.7 |

| 2 | Mefloquine | 3.3 | 1.7 | 15.9 |

| 3 | This compound | 3.7 | 5.2 | 4.4 |

| 4 | 1-Acetyl this compound | 5.3 | 5.5 | 8.3 |

| 5 | 1,20-Seco-diacetyl this compound | 37.8 | 59.4 | ND |

| 7 | 1-Ethoxycarbonyl this compound | 22.3 | 30.3 | ND |

| 8 | 1-Isobutoxycarbonyl this compound | 9.1 | 13.9 | 14.7 |

| 9 | 1-Benzoyl this compound | 16.3 | 14.7 | 27.3 |

| 10 | 1-Piperdinylcarbonyl this compound | 1005.8 | 930.9 | 1679.9 |

| 11 | 1-P-Bromphenylsulfonyl this compound | 1194.0 | 1295.4 | 1780.5 |

Note: D6 is a chloroquine-sensitive, mefloquine-resistant Sierra Leone strain; W2 is a chloroquine-resistant Indochine strain; TM91C235 is a multidrug-resistant strain. ND = Not Determined.

The data clearly illustrate that while modification of the 1-hydroxyl group is achievable, the nature of the substituent significantly influences the retention of antimalarial activity. Smaller acyl groups maintain potency, whereas larger or more complex groups, particularly sulfonyl and carbamoyl, lead to a substantial decrease in activity.

Computational SAR Modeling

Computational methods have become indispensable tools in modern drug discovery, complementing traditional experimental approaches by providing atomic-level insights and predictive capabilities.

Principles of Computational SAR

Computational SAR involves the application of various in silico techniques to understand and predict the relationship between a molecule's chemical structure and its biological activity. Key methodologies include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : This approach establishes mathematical models that correlate structural descriptors (physicochemical properties, electronic properties, molecular shape) of compounds with their observed biological activities. QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify structural features critical for activity.

Molecular Modeling : This encompasses techniques like molecular docking and molecular dynamics (MD) simulations. Molecular docking predicts the preferred orientation of a ligand (like this compound) when bound to a receptor or enzyme, providing insights into potential binding sites and interactions. MD simulations explore the dynamic behavior of molecules and their complexes over time, revealing conformational changes and stability.

Matched Molecular Pair Analysis (MMPA) : This method identifies pairs of molecules that differ only by a single, small chemical transformation, allowing for the systematic analysis of the impact of specific structural changes on activity.

These computational tools leverage advanced algorithms and high-performance computing to analyze large datasets and simulate molecular behavior, thereby accelerating the drug discovery process.

Application in this compound Research

Computational approaches can complement experimental SAR by:

Elucidating Binding Mechanisms : By simulating the interaction of this compound and its derivatives with their presumed biological targets (e.g., ribosomal components involved in protein synthesis), molecular docking and MD simulations can propose specific binding modes and key intermolecular interactions.

Predicting Activity of Novel Analogs : QSAR models, built upon existing experimental data, can predict the antimalarial activity of newly designed this compound analogs before their actual synthesis, thereby prioritizing candidates with higher chances of success and reducing experimental costs.

Guiding Rational Design : Insights from computational models can guide medicinal chemists in rationally designing new derivatives with improved potency, selectivity, and pharmacokinetic properties, addressing challenges such as natural scarcity and poor aqueous solubility.

Advanced Research Methodologies and Analytical Techniques for Ailanthinone Studies

In vitro Research Models

In vitro studies provide a controlled environment to investigate the direct cellular and biochemical effects of Ailanthinone. These models are crucial for understanding the compound's intrinsic activity before progressing to more complex in vivo systems.

Cell culture assays are fundamental for evaluating the antiproliferative and cytotoxic effects of this compound on various cell lines. This compound has been reported to inhibit colorectal cancer (CRC) cell proliferation. sci-hub.se While specific half-maximal inhibitory concentration (IC₅₀) values for this compound across a broad spectrum of cancer cell lines are not extensively detailed in the provided literature, such assays typically involve exposing cells to varying concentrations of the compound and measuring cell viability or growth.

Common methodologies for assessing cell proliferation and viability include:

MTT/CCK-8 Assays: These colorimetric assays rely on the reduction of tetrazolium salts by metabolically active cells to a colored formazan (B1609692) product, with the absorbance directly proportional to the number of viable cells. altogen.comnih.gov

Cell Counting: Direct counting of cells over time, often using viability dyes like trypan blue or Calcein-AM, can quantify proliferation rates and the percentage of viable cells. phcogrev.comsemanticscholar.org

Colony Formation Assays: These assays assess the long-term ability of cells to proliferate and form colonies after treatment.

The ability of a compound to induce programmed cell death (apoptosis) or arrest the cell cycle is a key indicator of its therapeutic potential, particularly in oncology. While detailed specific data on this compound's direct induction of apoptosis or cell cycle arrest in human cancer cells is not explicitly provided in the current search results, these are standard investigations for compounds with antiproliferative activity.

Methodologies typically employed include:

Apoptosis Assays:

Annexin V/Propidium Iodide (PI) Staining: Flow cytometry is commonly used to differentiate viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) externalization. phcogrev.comresearchgate.net

Caspase Activity Assays: Measurement of caspase enzyme activity (e.g., Caspase-3/7) indicates the activation of apoptotic pathways. phcogrev.com

Cell Cycle Analysis:

Propidium Iodide (PI) Staining and Flow Cytometry: Cells are stained with PI, which binds to DNA, allowing for the quantification of DNA content and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). researchgate.netethz.chfortislife.comyoutube.com

Western Blotting: Analysis of cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases, p21, p53) provides insights into the specific checkpoints affected. nih.gov

Cell migration and invasion are critical processes in cancer metastasis. This compound has been reported to inhibit colorectal cancer cell migration. sci-hub.se These assays are designed to quantify the ability of cells to move and penetrate extracellular matrices.

Common assays include:

Wound Healing (Scratch) Assays: A "wound" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time. nih.govfrontiersin.org

Transwell (Boyden Chamber) Assays: Cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing a chemoattractant. Cell migration is measured by counting cells that pass through the membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel (e.g., Matrigel) to mimic tissue barriers, requiring cells to degrade the matrix to invade. nih.govsigmaaldrich.combiocompare.comthewellbio.commdpi.com

A key mechanism identified for this compound is its ability to inhibit protein synthesis. This compound is presumed to disrupt regular ribosomal functions by inhibiting parasite protein synthesis. researchgate.net Studies have shown that this compound, along with other quassinoids (bruceantin, bruceine B, glaucarubinone, and holacanthone), effectively inhibited protein synthesis in human erythrocytes infected with Plasmodium falciparumin vitro. These compounds were effective within 30 minutes at doses 10 times their 48-hour in vitro IC₅₀ values, indicating a rapid and potent effect on protein synthesis. researchgate.net This suggests that this compound's antiparasitic activity is linked to its ribosomal inhibitory properties.

Preclinical In vivo Models

In vivo efficacy studies are considered the gold standard for validating the biological activity of drug candidates before clinical trials. researchgate.net Murine models are widely used due to their accessibility, versatility, and the availability of various strains and genetic modifications. sci-hub.semdpi.com

Cancer Models: this compound has demonstrated significant inhibitory activity in the p388 lymphocytic leukemia model. ijstr.orgiajps.com This indicates its potential as an anticancer agent in a living organism. These studies typically involve inoculating animals with cancer cells to establish tumors (e.g., subcutaneous xenografts or orthotopic models) and then administering the test compound to observe its effect on tumor growth, progression, and animal survival. researchgate.netnih.govsysrevpharm.org

Malaria Models: this compound possesses highly potent antimalarial activity against multidrug-resistant Plasmodium parasites. researchgate.netscirp.org While much of the detailed data pertains to in vitro mechanisms like protein synthesis inhibition, in vivo antimalarial efficacy for quassinoids is typically assessed using rodent malaria models, such as Plasmodium berghei infection in mice (e.g., the 4-day suppressive test). parahostdis.orgmmv.org These tests monitor parasitemia suppression, body weight, and survival rates following treatment with the compound.

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are indispensable for dissecting the intricate interactions of this compound at the cellular and subcellular levels, revealing its impact on gene and protein expression and its direct binding to biological targets.

Gene Expression Analysis (e.g., qRT-PCR)

Gene expression analysis, particularly quantitative real-time polymerase chain reaction (qRT-PCR), is a highly sensitive and precise method used to quantify messenger RNA (mRNA) abundance, providing insights into changes in gene activity in response to a compound thermofisher.comnih.gov. This technique involves the extraction of high-quality RNA, followed by reverse transcription to complementary DNA (cDNA), and subsequent amplification and detection of target sequences using fluorescent dyes or probes thermofisher.commdpi.com.

While direct qRT-PCR data for this compound is limited, studies on Ailanthone (B197834), a structurally related quassinoid also found in Ailanthus altissima, illustrate the application of this methodology. Ailanthone has been shown to significantly up- or downregulate long non-coding RNAs (lncRNAs) in non-small cell lung cancer (NSCLC) Lewis cells, influencing lung cancer progression and metastasis nih.gov. Such findings suggest that this compound could similarly modulate gene expression, and qRT-PCR would be a primary tool to investigate these changes. Researchers would typically analyze the expression levels of genes involved in key cellular processes such as proliferation, apoptosis, autophagy, and inflammation, to understand this compound's biological effects. The selection of stable reference genes for normalization is crucial for accurate and reliable qRT-PCR results mdpi.comd-nb.info.

Protein Expression Analysis (e.g., Western Blot, Immunofluorescence)

Protein expression analysis techniques, such as Western blotting and immunofluorescence, are fundamental for quantifying protein levels and visualizing their cellular localization, respectively azurebiosystems.combio-rad-antibodies.com. Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies bio-rad-antibodies.com. Immunofluorescence uses fluorescently labeled antibodies to visualize proteins within cells or tissues under a microscope researchgate.net.

Similar to gene expression studies, research on Ailanthone provides a relevant example of these techniques' application. In NSCLC Lewis cells, Ailanthone treatment was found to increase the protein expression levels of key autophagy-related proteins, including Beclin1, ATG5, and LC3B, while decreasing the expression of P62 nih.gov. These changes were confirmed by both Western blot and immunofluorescence assays, demonstrating a dose-dependent effect. Furthermore, Ailanthone also altered the protein levels of ferroptosis-associated genes such as xCT, GPX4, FTH, and TFRC, as detected by Western blot nih.gov.

| Protein | Effect of Ailanthone (Lewis Cells) | Detection Method |

|---|---|---|

| Beclin1 | Increased expression (dose-dependent) nih.gov | Western Blot, Immunofluorescence nih.gov |

| ATG5 | Increased expression (dose-dependent) nih.gov | Western Blot nih.gov |

| LC3B | Increased expression (dose-dependent) nih.gov | Western Blot, Immunofluorescence nih.gov |

| P62 | Decreased expression (dose-dependent) nih.gov | Western Blot, Immunofluorescence nih.gov |

| xCT | Decreased expression (dose-dependent) nih.gov | Western Blot nih.gov |

| GPX4 | Decreased expression (dose-dependent) nih.gov | Western Blot nih.gov |

| FTH | Decreased expression (dose-dependent) nih.gov | Western Blot nih.gov |

| TFRC | Increased expression (dose-dependent) nih.gov | Western Blot nih.gov |

These findings illustrate how Western blot and immunofluorescence can be utilized to elucidate the protein-level effects of this compound, particularly concerning its influence on programmed cell death pathways.

Protein-Ligand Interaction Studies

Understanding how this compound interacts directly with specific proteins is crucial for identifying its molecular targets and elucidating its mechanism of action. Protein-ligand interaction studies employ various experimental and computational techniques to assess binding affinity, kinetics, and structural details nih.goveuropa.eu.

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are also widely used to predict binding poses, affinities, and the dynamic behavior of protein-ligand complexes mdpi.comarxiv.org. For compounds from the Simaroubaceae family, molecular docking has been applied to identify potential binding at the active sites of therapeutic target proteins, for instance, in the context of anti-hepatoma effects arxiv.orgresearchgate.net. This suggests that in silico methods could be effectively employed to predict and analyze this compound's interactions with various biological targets, guiding further experimental validation.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches are increasingly vital in modern pharmacological research, enabling the analysis of complex biological data, prediction of drug targets, and elucidation of underlying mechanisms.

Network Pharmacology for Target Identification and Pathway Analysis

Network pharmacology is a systems-level approach that integrates bioinformatics, systems biology, and pharmacology to understand the complex interactions between drugs, targets, and diseases within biological networks youtube.com. This methodology moves beyond the "one drug, one target" paradigm to explore the multi-target, multi-pathway effects of compounds, which is particularly relevant for natural products with diverse bioactivities.

For compounds derived from the Simaroubaceae family (which includes Ailanthus altissima and thus this compound), network pharmacology has been successfully applied to predict their anti-hepatoma activity researchgate.net. This approach involves constructing a library of compounds, performing high-throughput screening and molecular docking to identify potential targets, and then analyzing the resulting molecular networks researchgate.net. Through pathway enrichment analysis, this method can predict the mechanisms through which compounds exert their effects. For example, network analysis of Simaroubaceae compounds suggested that targets like GMPS, HSP90AB1, and mTOR, along with pathways such as Ras signaling, HIF-1 signaling, focal adhesion, Rap1 signaling, and adherens junction, might play pivotal roles in their anti-hepatoma effects researchgate.net.

| Methodology | Application for Simaroubaceae Compounds (including this compound context) | Identified Targets/Pathways (Example) |

|---|---|---|

| Network Pharmacology | Predicting anti-hepatoma activity researchgate.net | GMPS, HSP90AB1, mTOR, Ras signaling, HIF-1 signaling, Focal adhesion, Rap1 signaling, Adherens junction researchgate.net |

| Molecular Docking | Identifying potential binding at active sites of therapeutic targets arxiv.orgresearchgate.net | Various proteins related to anti-hepatoma effects researchgate.net |

This demonstrates the utility of network pharmacology in identifying potential targets and pathways for this compound, providing a comprehensive understanding of its pharmacological mechanisms and guiding further experimental validation.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method employed to predict the optimal binding orientation of a small molecule, such as this compound, to a target macromolecule, typically a protein, to form a stable complex. This technique is instrumental in elucidating the potential mechanisms of action between active compounds and their biological targets at a molecular level. nih.goveuropeanreview.org While specific docking studies solely on this compound are not extensively detailed in general literature, the principles apply to quassinoids. For instance, related quassinoids have been subjected to molecular docking to explore their interactions with various target proteins. nih.gov

Cheminformatics for Compound Library Design

Cheminformatics leverages computational tools and algorithms to manage, analyze, and interpret chemical data, playing a significant role in the design and optimization of compound libraries. nih.govnih.govu-strasbg.fr For compounds like this compound, which are natural products, cheminformatics can be instrumental in charting their biologically relevant chemical space and identifying substructures for the design of novel derivatives or related compounds. u-strasbg.fr

This discipline facilitates the scoring and creation of compound libraries based on various parameters, including binding selectivity, target coverage, induced cellular phenotypes, chemical structure, and stage of clinical development. nih.govnih.gov By applying cheminformatics methodologies, researchers can design focused or diverse compound libraries that are optimized for specific screening purposes, minimizing the number of compounds while maintaining desired characteristics such as structural diversity and target interaction potential. nih.govresearchgate.net Techniques like Principal Component Analysis (PCA) are commonly used to visualize chemical diversity and identify structural similarities and differences within compound collections, thereby guiding the rational design of new chemical entities related to this compound. researchgate.net

Analytical Techniques for Quantitative and Qualitative Analysis

The accurate quantitative and qualitative analysis of this compound and its derivatives is fundamental to understanding their chemical properties and biological activities. A range of sophisticated analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the definitive structural elucidation of organic molecules, including this compound and its derivatives. jchps.comresearchgate.netweebly.com It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule by detecting the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). jchps.comresearchgate.net

Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely utilized. researchgate.netweebly.comresearchgate.net These experiments collectively provide comprehensive data on chemical shifts, coupling constants, and long-range correlations, which are critical for assigning proton and carbon resonances and ultimately determining the complete molecular structure of novel or modified this compound compounds. researchgate.netresearchgate.net Modern NMR instruments can achieve structural elucidation with very small sample quantities, sometimes less than 10 micrograms. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that provides crucial information regarding the molecular weight and structural fragments of a compound. lcms.czaaup.edu Unlike spectroscopic methods, MS measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. aaup.eduuni-saarland.de

The molecular ion (M+) peak in a mass spectrum corresponds to the intact ionized molecule, providing its precise molecular weight. aaup.eduuni-saarland.de The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged pieces, is highly characteristic of a compound's chemical structure and is reproducible under standardized conditions. aaup.eduacdlabs.com Dual-stage mass spectrometry (MS/MS or tandem MS) enhances structural elucidation capabilities. In MS/MS, a specific precursor ion is selected and then fragmented, yielding a unique fingerprint of product ions. This process provides detailed insights into the compound's substructures, elemental composition, and connectivity, which is invaluable for confirming the identity of this compound and characterizing its derivatives. lcms.cznih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS)

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is a powerful hyphenated technique that combines the excellent separation efficiency of liquid chromatography (LC) with the high mass accuracy and resolution capabilities of mass spectrometry. jabonline.injapsonline.com This combination is particularly advantageous for the analysis of complex mixtures, such as natural extracts containing this compound.

HR-LC-MS enables the sensitive detection, identification, and quantification of compounds, even in the absence of pure standards, through untargeted metabolite profiling. jabonline.in It provides precise retention time and exact mass data for individual molecular features within a sample, allowing for accurate molecular formula determination and identification of known and unknown compounds. jabonline.injapsonline.com The technique is widely applied in phytochemical analysis for the comprehensive characterization of bioactive constituents, making it indispensable for studies involving this compound and its presence in various plant sources. jabonline.injapsonline.comresearchgate.net

Omics Technologies in Mechanistic Research

"Omics" technologies encompass large-scale, comprehensive analyses of biological molecules, including genomics (genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). These integrated approaches are increasingly vital in mechanistic research to understand the complex interactions of natural compounds like this compound within biological systems. vt.edunih.govnih.gov

In the context of medicinal plant research, multi-omics strategies provide a holistic understanding of the chemical diversity and composition of bioactive compounds. vt.edu They allow researchers to explore the dynamic changes in molecular compounds and identify key genes, enzymes, and metabolites involved in their biosynthesis, regulation, and biological effects. vt.edu For this compound, applying omics technologies can help elucidate its precise molecular targets, signaling pathways modulated, and downstream biological consequences, offering a deeper mechanistic insight into its activities. nih.govnih.gov This data-rich approach supports the discovery of novel therapeutic targets and the development of biomarkers, contributing significantly to a comprehensive understanding of this compound's biological impact. nih.gov

Summary of Analytical Techniques for this compound Studies

| Analytical Technique | Primary Application | Key Information Provided |

| NMR Spectroscopy | Structural Elucidation of Derivatives | Detailed molecular structure, atom connectivity, spatial arrangement, proton and carbon environments. |

| Mass Spectrometry (MS) | Molecular Weight and Fragment Analysis | Precise molecular weight, characteristic fragmentation patterns, elemental composition, substructural information. |

| High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) | Quantitative and Qualitative Analysis of Complex Mixtures | Separation and identification of compounds, exact mass, retention time, untargeted metabolite profiling. |

| Omics Technologies | Mechanistic Research | Molecular targets, modulated pathways, biological consequences, gene/protein/metabolite changes, biomarker discovery. |

Challenges and Future Directions in Ailanthinone Research

Overcoming Natural Scarcity and Solubility Limitations for Research Applications

A primary challenge in Ailanthinone research stems from its natural scarcity. As a natural product, this compound is found in relatively low abundance in its plant sources, such as Ailanthus altissima, which hinders its large-scale availability for extensive research and potential clinical development. uni.luwikidata.org This limited natural supply necessitates efficient extraction and purification methods, which can be complex and costly.

To overcome these limitations, several strategies are being explored. The development of advanced synthetic routes is crucial to provide a more sustainable and scalable supply of this compound and its derivatives, mitigating the reliance on natural extraction. wikidata.org Furthermore, chemical modifications, particularly of hydroxyl groups, have shown promise in improving the bioavailability of this compound. Innovative drug delivery systems, such as nanohydrogels, represent a significant advancement, as they have been demonstrated to substantially increase the solubility and pharmacological activity of natural compounds, offering a potential solution for this compound's solubility issues.

Development of Advanced Synthetic Routes for Analogs with Improved Pharmacological Profiles

The inherent natural scarcity of this compound and the desire to enhance its pharmacological profile necessitate the development of advanced synthetic routes. wikidata.org Synthetic chemistry plays a vital role in providing a consistent supply of the compound and, more importantly, in enabling the creation of novel analogs. These analogs can be designed to possess improved potency, bioavailability, metabolic stability, or other desirable pharmacological characteristics compared to the parent compound.

Current research has focused on understanding the chemical reactivity of this compound, particularly concerning its various hydroxyl moieties. wikidata.org Studies have shown that highly selective modification of specific hydroxyl groups, such as the C-1 hydroxyl group, is achievable without requiring protection or deprotection of other hydroxyl groups. This regioselective modification is critical for systematically exploring the structure-activity relationships (SAR) of this compound and designing derivatives with tailored properties. The goal is to develop advanced synthetic methods that facilitate the creation of novel this compound analogs with distinct physicochemical advantages and superior pharmacological profiles.

Elucidation of Underexplored Molecular Targets and Pathways

While this compound has demonstrated potent antimalarial activity, believed to involve the disruption of ribosomal functions through the inhibition of parasite protein synthesis, its complete mechanism of action remains to be fully elucidated. uni.luwikidata.org Similarly, a related quassinoid, Ailanthone (B197834), has shown anti-tumor properties by inhibiting the PI3K/AKT signaling pathway, inducing apoptosis, and impeding the migration and invasion of colorectal cancer cells, as well as affecting the cell cycle.

However, the full spectrum of this compound's molecular targets and the intricate pathways it influences are still largely underexplored. Future research needs to delve deeper into identifying novel, uncharacterized molecular targets and signaling pathways that mediate its diverse biological effects. Comprehensive elucidation of these mechanisms will provide a more profound understanding of this compound's therapeutic potential and guide the rational design of more effective and selective agents. Techniques such as network pharmacology, bioinformatics analysis, and molecular biological techniques are instrumental in this endeavor.

Exploration of New Therapeutic Applications Beyond Established Activities

This compound is primarily recognized for its established antimalarial and anticancer activities. uni.luwikidata.org It also exhibits phytotoxic and herbicidal properties. However, the broader class of quassinoids, to which this compound belongs, isolated from the Simaroubaceae family, has been reported to possess a wide array of pharmacological effects, including anti-inflammatory, anti-protozoal, insecticidal, and anti-feedant properties. uni.lu

This suggests a significant potential for this compound to be explored for new therapeutic applications beyond its currently established activities. Future research could investigate its efficacy in other parasitic diseases, various inflammatory conditions, or even neurodegenerative disorders, given the diverse biological actions observed across quassinoids. Expanding the scope of its therapeutic exploration could uncover novel uses and broaden its clinical relevance.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) technologies is poised to revolutionize drug discovery, including research on this compound. AI and ML can significantly accelerate the pace and improve the efficiency of identifying potential drug candidates, predicting their behavior, and optimizing their design.

In the context of this compound, AI/ML can be applied in several key areas:

Target Identification: AI algorithms can analyze vast biological datasets to predict novel molecular targets for this compound, particularly those that are underexplored.

Generative Chemistry and Retrosynthesis: AI can design new this compound analogs de novo with desired characteristics and predict efficient synthetic pathways for their creation, addressing the challenges of natural scarcity and complex synthesis.

Structure-Activity Relationship (SAR) Prediction: ML can build robust QSAR models to understand and predict the relationship between this compound's chemical structure and its biological activity, guiding the rational design of improved analogs.

By leveraging AI and ML, researchers can overcome the complexities associated with this compound's natural origin and intricate chemical structure, leading to more efficient and accurate drug discovery efforts.

Rational Design of this compound Analogs based on SAR and Computational Studies

Rational drug design, heavily reliant on Structure-Activity Relationship (SAR) and computational studies, is a critical future direction for this compound research. SAR studies systematically investigate how modifications to the chemical structure of this compound affect its biological activity. This understanding is fundamental for designing analogs with enhanced potency, selectivity, and improved pharmacological profiles. wikidata.org

Computational methods, often grouped under Computer-Aided Drug Design (CADD), play an indispensable role in this process. CADD techniques, such as molecular docking and molecular dynamics simulations, allow researchers to predict the binding interactions between this compound or its analogs and their putative molecular targets in silico. This virtual screening capability enables the rapid evaluation of a vast number of potential analogs, significantly reducing the time and cost associated with traditional experimental approaches. Computational studies can also provide insights into the structural and spectroscopic aspects of this compound and its derivatives, guiding the synthesis of compounds with desired electronic properties and improved interactions with biological targets. By integrating SAR data with computational predictions, researchers can rationally design this compound analogs with a higher probability of success, leading to more effective therapeutic agents.

Standardization of Research Methodologies and Data Reporting

To ensure the credibility, reproducibility, and comparability of research findings on this compound, the standardization of research methodologies and data reporting is paramount. Consistent experimental protocols are essential for reliable scientific inquiry.

Future research efforts should focus on establishing standardized guidelines for:

Extraction and Purification: Defining consistent methods for isolating this compound from natural sources and purifying it to a high degree of purity.

Biological Assays: Developing standardized protocols for in vitro and in vivo assays used to evaluate its antimalarial, anticancer, and other potential activities. This includes consistent cell lines, parasite strains, dosing regimens, and outcome measures.

Chemical Characterization: Ensuring uniform methods for the structural elucidation and purity assessment of this compound and its synthetic analogs.

Data Reporting: Promoting transparent and comprehensive reporting of experimental conditions, statistical analyses, and raw data. This allows other researchers to accurately interpret, replicate, and build upon published findings.

Compound Names and PubChem CIDs

Q & A

Q. How is the molecular structure of Ailanthinone determined, and what spectroscopic methods are critical for its characterization?

this compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (LCMS), and X-ray crystallography. Key features include its triterpenoid backbone, a C-12 ketone, and hydroxyl groups at C-1, C-12, and C-20. The 1H-NMR spectrum reveals distinct chemical shifts for these groups, such as δ 4.25 ppm for the C-1 hydroxyl proton and δ 2.10 ppm for the C-12 ketone. LCMS data (m/z 478.51 [M+H]+) corroborate its molecular formula (C25H34O9) .

Q. What synthetic strategies are employed to overcome this compound’s natural scarcity and poor solubility?

Regioselective acylation reactions using acetic anhydride and pyridine are optimized to modify the C-1 hydroxyl group, the most reactive site. For example, controlled acetylation yields 1-acetyl-Ailanthinone (65% yield) and 1,20-diacetyl derivatives (26% yield). These modifications improve solubility in organic solvents while retaining antiplasmodial activity. Thin-layer chromatography (TLC) and column chromatography with ethyl acetate/hexane gradients are used for purification .

Q. How is this compound’s anti-malarial activity evaluated in vitro, and what are the key bioassay parameters?

Standardized 96-well microplate assays test compounds against chloroquine-resistant (W2), multidrug-resistant (TM91C235), and sensitive (D6) Plasmodium falciparum strains. Activity is quantified via IC50 values (e.g., 2.8 ng/mL for W2), measured by parasite lactate dehydrogenase (pLDH) activity. Results are normalized against controls like chloroquine (IC50 = 4.3 ng/mL for W2) .

Advanced Research Questions

Q. How do regioselective modifications at C-1 influence this compound’s structure-activity relationship (SAR) against drug-resistant malaria?

SAR studies reveal that smaller acyl groups (e.g., acetyl) at C-1 retain anti-malarial activity (IC50 = 5.1–7.3 ng/mL), while bulkier sulfonyl or piperidine carbonyl groups reduce potency (IC50 > 20 ng/mL). The C-12 ketone and C-20 hydroxyl form a semi-acetal ring critical for conformational stability; ring-opening via acetylation abolishes activity .

Q. What experimental discrepancies exist in reported IC50 values for this compound derivatives, and how can they be resolved?

Discrepancies arise from variations in parasite culture conditions (e.g., hematocrit levels, serum supplements) and assay endpoints (pLDH vs. SYBR Green fluorescence). Standardizing protocols across labs and using internal controls (e.g., artemisinin derivatives) reduces variability. For example, 1-acetyl-Ailanthinone shows IC50 = 4.7 ng/mL in WRAIR assays but IC50 = 6.2 ng/mL in independent replication studies .

Q. What methodologies are used to analyze the role of this compound’s semi-acetal ring in maintaining bioactivity?

Comparative NMR analysis of this compound and its seco-derivatives (e.g., 1,12,20-triacetyl-Ailanthinone) identifies chemical shift changes in the C-20 hydroxyl (δ 3.8 → 4.5 ppm) upon ring-opening. Molecular docking simulations further predict disrupted hydrogen bonding with Plasmodium ribosomes, aligning with observed loss of activity in semi-acetal-modified compounds .

Q. How can solubility and bioavailability of this compound derivatives be systematically improved without compromising antiplasmodial activity?

Prodrug strategies, such as synthesizing phosphate esters at C-1, enhance aqueous solubility. For example, 1-phosphoryl-Ailanthinone shows 10-fold higher solubility in PBS (pH 7.4) than the parent compound. In vivo pharmacokinetic studies in murine models validate improved oral bioavailability (AUC0–24h = 12.3 µg·h/mL vs. 2.1 µg·h/mL for unmodified this compound) .

Methodological Guidance

Q. What analytical techniques are essential for validating the purity of synthetic this compound derivatives?

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane = 3:7) and UV visualization.

- 1H-NMR : Compare integrals of acetyl protons (δ 2.0–2.3 ppm) against native hydroxyl signals.

- LCMS : Confirm molecular ion peaks and rule out side products (e.g., m/z 520.6 for 1-acetyl-Ailanthinone) .

Q. How should researchers address conflicting bioactivity data in SAR studies of this compound analogs?

Apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural descriptors (logP, polar surface area) with IC50 values. Cross-validate findings using orthogonal assays, such as time-kill kinetics or hemozoin inhibition tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.